glycylmelittin
Description
Glycylmelittin is a synthetic peptide derivative inspired by melittin, the principal active component of honeybee venom (Apis mellifera). Melittin is a 26-amino acid peptide known for its hemolytic, antimicrobial, and cytotoxic properties . Its design aligns with glycosylation engineering principles, where structural modifications aim to enhance therapeutic specificity or pharmacokinetic profiles .
Studies suggest this compound exhibits improved stability compared to native melittin, possibly due to reduced protease susceptibility from the glycine modification. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for characterizing its purity and structural integrity .
Properties
CAS No. |
142647-80-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Synonyms |
glycylmelittin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glycylmelittin belongs to a broader class of bioactive peptides optimized for therapeutic applications. Below, it is compared to melittin, magainin-2, and pardaxin based on structural, functional, and pharmacological properties.
Table 1: Comparative Analysis of this compound and Analogous Peptides
| Property | This compound | Melittin | Magainin-2 | Pardaxin |
|---|---|---|---|---|
| Amino Acid Length | 27 | 26 | 23 | 33 |
| Key Modification | Glycine insertion | None (native) | Amphipathic α-helix | Hydrophobic C-terminal |
| Hemolytic Activity | Moderate | High | Low | High |
| Antimicrobial (MIC) | 5–10 μM (Gram+) | 1–2 μM (Gram+) | 10–20 μM (Gram−) | 2–5 μM (Broad) |
| Cytotoxicity (IC50) | 15 μM (Cancer cells) | 5 μM (Cancer cells) | >50 μM | 10 μM |
| Stability | High (Glycine shield) | Low (Protease-sensitive) | Moderate | Low |
| Clinical Stage | Preclinical | Investigational | Experimental | Investigational |
Key Findings:
Structural Modifications : this compound’s glycine residue reduces hemolytic activity by ~50% compared to melittin, likely due to attenuated membrane disruption . In contrast, pardaxin’s hydrophobic domain enhances broad-spectrum antimicrobial activity but increases toxicity .
Antimicrobial Efficacy : While magainin-2 (from frog skin) shows specificity for Gram-negative bacteria, this compound and melittin exhibit stronger activity against Gram-positive pathogens. This divergence correlates with charge distribution and membrane affinity .
Therapeutic Index : this compound’s higher stability and moderate cytotoxicity suggest a superior therapeutic index for oncology applications compared to pardaxin or melittin, which require dose-limiting adjustments to mitigate toxicity .
Analytical Challenges : HPLC-based purity assessments reveal this compound batches achieve >95% purity, outperforming pardaxin (85–90%) due to aggregation tendencies during synthesis .
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